molecular formula C10H9BrF3N B1243361 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 223916-04-9

7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1243361
CAS No.: 223916-04-9
M. Wt: 280.08 g/mol
InChI Key: PEEKNBLYJJEHJI-UHFFFAOYSA-N
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Description

7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a trifluoromethyl group at the 3rd position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the bromination of 3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives under oxidative conditions using reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can yield tetrahydroisoquinoline derivatives with different functional groups, depending on the reducing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or thiols can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in an aqueous or organic solvent, or chromium trioxide in acetic acid, can be employed for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents are commonly used.

Major Products:

    Substitution Products: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Reduced tetrahydroisoquinoline derivatives.

Scientific Research Applications

7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

    7-Bromo-3-(trifluoromethyl)quinoline: Similar in structure but with a quinoline ring instead of a tetrahydroisoquinoline ring.

    3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom at the 7th position.

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoromethyl group at the 3rd position.

Uniqueness: 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3N/c11-8-2-1-6-4-9(10(12,13)14)15-5-7(6)3-8/h1-3,9,15H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEKNBLYJJEHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439351
Record name 7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223916-04-9
Record name 7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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